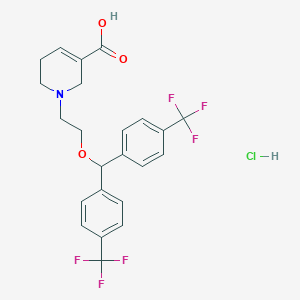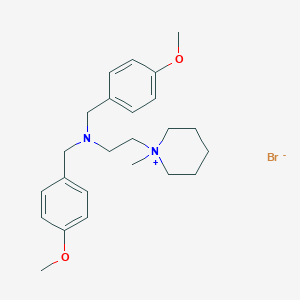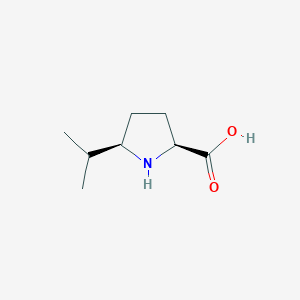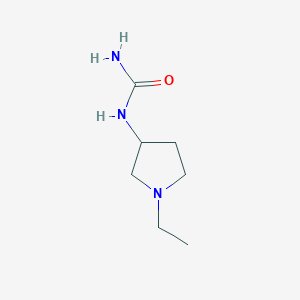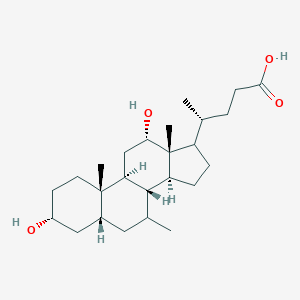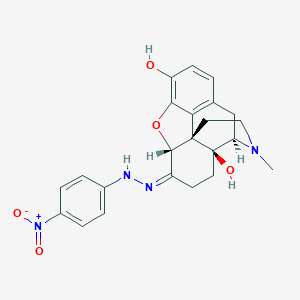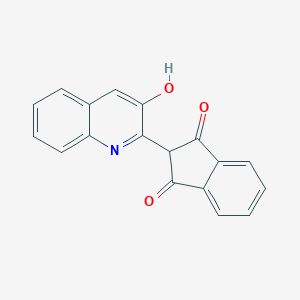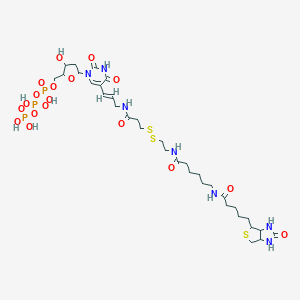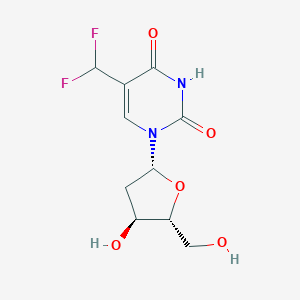
alpha,alpha-Difluorothymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,alpha-Difluorothymidine (dFT) is a synthetic nucleoside analogue that has been extensively studied for its potential use in cancer treatment. It is a modified version of the natural nucleoside thymidine, in which the methyl group at the 5-position is replaced with a difluoromethyl group. This modification confers improved pharmacokinetic properties and increased potency against tumor cells.
Mecanismo De Acción
The mechanism of action of alpha,alpha-Difluorothymidine involves its conversion to alpha,alpha-Difluorothymidine triphosphate (alpha,alpha-DifluorothymidineTP) within cells. alpha,alpha-DifluorothymidineTP is a potent inhibitor of thymidylate synthase, which is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). dTMP is essential for DNA synthesis, and its depletion leads to DNA damage and cell death.
Efectos Bioquímicos Y Fisiológicos
DFT has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In addition, alpha,alpha-Difluorothymidine has been shown to have immunomodulatory effects, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of alpha,alpha-Difluorothymidine is its potency against tumor cells. It has been shown to be effective at low concentrations, which makes it a promising candidate for cancer treatment. However, alpha,alpha-Difluorothymidine also has some limitations for lab experiments. Its toxicity can be a concern, and it may require careful handling and monitoring to ensure safety.
Direcciones Futuras
There are several potential future directions for research on alpha,alpha-Difluorothymidine. One area of interest is the development of combination therapies that incorporate alpha,alpha-Difluorothymidine with other anti-cancer agents. Another area of interest is the development of new analogues of alpha,alpha-Difluorothymidine that may have improved pharmacokinetic properties or increased potency against tumor cells. Finally, there is ongoing research into the mechanisms of resistance to alpha,alpha-Difluorothymidine, which may provide insights into new approaches for overcoming resistance to this promising anti-cancer agent.
Métodos De Síntesis
The synthesis of alpha,alpha-Difluorothymidine involves the reaction of 2,2-difluoroethylamine with thymidine in the presence of a Lewis acid catalyst. The resulting product is then purified by column chromatography to obtain pure alpha,alpha-Difluorothymidine.
Aplicaciones Científicas De Investigación
DFT has been studied extensively for its potential use in cancer treatment. It has been shown to be effective against a variety of tumor types, including breast, lung, and colon cancer. alpha,alpha-Difluorothymidine works by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This leads to a depletion of intracellular thymidine triphosphate, which in turn results in DNA damage and cell death.
Propiedades
Número CAS |
101527-46-2 |
|---|---|
Nombre del producto |
alpha,alpha-Difluorothymidine |
Fórmula molecular |
C10H12F2N2O5 |
Peso molecular |
278.21 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12F2N2O5/c11-8(12)4-2-14(10(18)13-9(4)17)7-1-5(16)6(3-15)19-7/h2,5-8,15-16H,1,3H2,(H,13,17,18)/t5-,6+,7+/m0/s1 |
Clave InChI |
YATQDPXPMDMPID-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)F)CO)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)F)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)F)CO)O |
Otros números CAS |
101527-46-2 |
Sinónimos |
5-difluoromethyl-2'-deoxyuridine alpha,alpha-difluorothymidine F2-TDR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



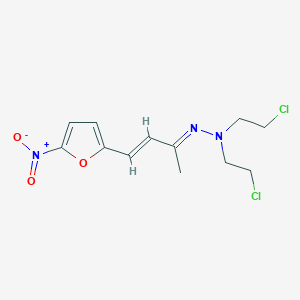
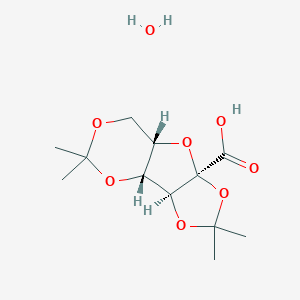
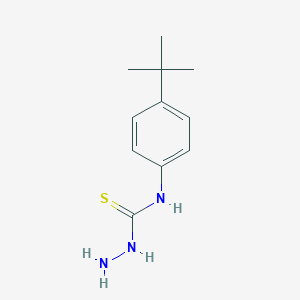
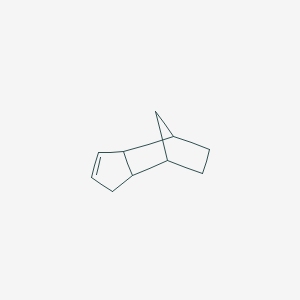
![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)
